2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied as potential CDK2 inhibitors . These compounds are designed and synthesized to target tumor cells in a selective manner .
Synthesis Analysis
The synthesis of similar compounds often involves the use of valuable building blocks in organic synthesis, such as pinacol boronic esters . Protodeboronation of these esters is a common step in the synthesis process .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . This allows researchers to understand how the compound fits into the active site of its target, such as CDK2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the refractive index, boiling point, and density can be determined .Scientific Research Applications
Antitumor Activity
A class of compounds related to 2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has shown promising antitumor activity. One study identified several derivatives that exhibited in vitro cytotoxic activities against various carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226 cells. Some of these compounds demonstrated significant DNA strand breakage and growth inhibition in cancer cell lines while being non-toxic to normal cell lines (Sztanke et al., 2007).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related triazine derivatives has contributed to the development of novel drug-like scaffolds. For instance, the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives was explored, showcasing broad structural variation and potential for pharmaceutical applications (Tzvetkov et al., 2012).
Reactivity and Derivative Formation
Another aspect of research involves understanding the reactivity and formation of various derivatives. A study explored the synthesis, reactions, and crystal structure of 2-(alkylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thiones, contributing to a deeper understanding of this class of compounds (Sa̧czewski & Gdaniec, 1987).
Biological Activities and Potential Applications
Further studies have synthesized and evaluated a range of triazine derivatives for various biological activities. This includes exploring their potential as antimicrobials, antiviral agents, and for other therapeutic uses, which contributes to the broader understanding of the application possibilities of such compounds in medicinal chemistry (Kim et al., 1978).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-3-1-2-12(10-13)11-24-17(26)16(25)23-9-8-22(18(23)21-24)15-6-4-14(20)5-7-15/h1-7,10H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAIXKPYKESGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.